Methyl 11-methyldodecanoate

概要

説明

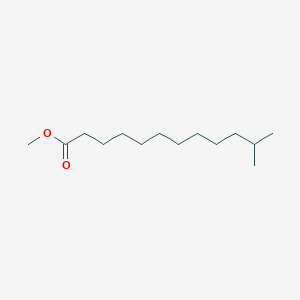

Methyl 11-methyldodecanoate is an organic compound with the chemical formula C14H28O2. It is a branched fatty acid methyl ester, often referred to as methyl isotridecanoate. This compound is characterized by a methyl group attached to the eleventh carbon of the dodecanoic acid chain. It is a liquid with a sweet smell, soluble in organic solvents such as ethanol and ether, but insoluble in water .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 11-methyldodecanoate is typically synthesized through an esterification reaction. The most common method involves the reaction of 11-methyldodecanoic acid with methanol under acidic conditions. This reaction produces this compound and water as a byproduct .

Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and byproducts .

化学反応の分析

Types of Reactions: Methyl 11-methyldodecanoate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the methyl ester into corresponding carboxylic acids or other oxidation products.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides depending on the nucleophile used

科学的研究の応用

Chemistry

Methyl 11-methyldodecanoate serves as a reference compound in analytical techniques such as gas chromatography (GC) and mass spectrometry (MS). Its unique branched structure allows for the differentiation of fatty acid methyl esters (FAMEs) during analysis, making it essential for the characterization of complex lipid mixtures.

Biology

In biological research, this compound is utilized as a model for studying lipid metabolism and membrane dynamics. Its branched structure affects lipid bilayer properties, influencing fluidity and phase behavior. This can impact cellular processes such as signal transduction and membrane protein function, making it valuable for understanding membrane-related phenomena.

Medicine

Research is ongoing into the potential bioactive properties of this compound in pharmaceuticals. Its structural characteristics may contribute to its activity in various biological systems, warranting further investigation into its therapeutic applications.

Industry

This compound is used in the production of synthetic fragrances and flavors, as well as in cosmetic formulations. Its pleasant odor and compatibility with other compounds make it a popular choice in personal care products.

Case Study 1: Lipid Metabolism

A study investigated the role of branched fatty acids like this compound in lipid metabolism using cell cultures. The findings indicated that incorporation of this compound into membranes altered lipid profiles significantly, suggesting potential implications for metabolic disorders.

Case Study 2: Membrane Dynamics

Research focusing on membrane dynamics demonstrated that this compound influenced the phase behavior of lipid bilayers. The study utilized fluorescence microscopy to visualize changes in membrane fluidity upon incorporation of this ester.

Case Study 3: Pharmaceutical Applications

Preliminary studies explored the bioactivity of this compound as a potential therapeutic agent. Results indicated that it exhibited anti-inflammatory properties in vitro, prompting further investigation into its pharmacological potential.

作用機序

The mechanism of action of methyl 11-methyldodecanoate involves its integration into lipid bilayers, influencing their fluidity and phase behavior. The branched structure of the compound affects the packing of lipid molecules, thereby altering membrane properties. This can impact various cellular processes, including signal transduction and membrane protein function .

類似化合物との比較

Methyl dodecanoate: A straight-chain fatty acid methyl ester with similar physical properties but lacks the branched structure.

Methyl 10-methyldodecanoate: Another branched fatty acid methyl ester with the methyl group on the tenth carbon.

Methyl 12-methyldodecanoate: Similar to methyl 11-methyldodecanoate but with the methyl group on the twelfth carbon.

Uniqueness: this compound is unique due to its specific branching at the eleventh carbon, which imparts distinct physical and chemical properties. This branching influences its behavior in lipid bilayers and its reactivity in chemical reactions, making it a valuable compound for various applications .

生物活性

Methyl 11-methyldodecanoate, also known as iso-tridecanoic methyl ester, is an organic compound classified as a methylated fatty acid methyl ester. Its unique structure, characterized by a methyl group at the 11th carbon position of a dodecanoate backbone, contributes to its distinctive biochemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its applications in metabolic studies, interactions with enzymes, and potential therapeutic roles.

- Molecular Formula : C₁₄H₂₈O₂

- Molecular Weight : 228.38 g/mol

- Density : 0.866 g/cm³

- Boiling Point : 265.4 °C at 760 mmHg

- Flash Point : 115 °C

Biological Activity Overview

This compound has been investigated for its role in various biological systems, particularly in lipid metabolism. It serves as a substrate for enzymes involved in fatty acid metabolism, making it significant for studies related to dietary impacts on lipid profiles and metabolic health.

1. Substrate for Enzymatic Reactions

Research indicates that this compound can be utilized as a substrate in enzymatic reactions that metabolize fatty acids. This property allows researchers to explore how variations in fatty acid structures affect enzyme activity and metabolic pathways.

2. Influence on Lipid Profiles

In dietary studies, the incorporation of this compound has shown to influence lipid profiles significantly. Its unique structure may alter the absorption and metabolism of lipids, providing insights into how specific fatty acids can impact health outcomes .

3. Potential Therapeutic Roles

Further studies are needed to elucidate the potential therapeutic roles of this compound. Its interactions with specific receptors or enzymes could reveal new avenues for treatment strategies targeting metabolic disorders or other health issues related to lipid metabolism.

Comparative Analysis with Similar Compounds

This compound shares similarities with other fatty acid esters but possesses unique characteristics due to its specific structure. The following table summarizes key comparative features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl dodecanoate | C₁₂H₂₄O₂ | Shorter carbon chain; commonly used as a flavoring agent |

| Methyl laurate | C₁₂H₂₄O₂ | Less branched; widely used in food applications |

| Methyl undecanoate | C₁₁H₂₂O₂ | One less carbon than this compound |

| Methyl tridecanoate | C₁₅H₃₀O₂ | Similar chain length; differs by one carbon |

The positioning of the methyl group at the 11th carbon distinguishes this compound from these similar compounds, potentially affecting its solubility and reactivity in biological systems .

Case Study: Dietary Impact on Lipid Metabolism

A study conducted on animal models demonstrated that dietary inclusion of this compound led to significant changes in serum lipid levels compared to control groups. The findings suggested that this compound may enhance lipid absorption or alter metabolic pathways favorably .

Research Findings: Enzyme Interaction Studies

Investigations into the interactions between this compound and key metabolic enzymes revealed that it acts as an inhibitor for certain lipases, suggesting a regulatory role in lipid metabolism. This finding opens potential research avenues for developing therapeutic agents targeting metabolic disorders .

特性

IUPAC Name |

methyl 11-methyldodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-13(2)11-9-7-5-4-6-8-10-12-14(15)16-3/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRXTORWPQDOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398946 | |

| Record name | Methyl 11-methyldodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-57-7 | |

| Record name | Methyl 11-methyldodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。